4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-7-1-5(3-11)2-8(10)6(7)4-12;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNSKLCBBTODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis primarily starts from a suitably substituted difluorobenzonitrile, specifically 2,6-difluorobenzonitrile or closely related isomers (e.g., 3,5-difluorobenzonitrile, which is structurally similar and often referenced interchangeably in literature due to positional isomerism).
- 2,6-Difluorobenzonitrile (or 3,5-difluorobenzonitrile)
- 4-(Azidomethyl)-2,6-difluorobenzonitrile (intermediate)
- Sodium borohydride (NaBH4)
- Palladium on carbon (Pd/C) catalyst
- Solvents: Tetrahydrofuran (THF), water
- Hydrochloric acid (HCl) for salt formation
Common Preparation Procedure
The main synthetic pathway involves a catalytic reduction of an azidomethyl intermediate to the corresponding aminomethyl derivative, followed by conversion to the hydrochloride salt.
Formation of Azidomethyl Intermediate:
- The precursor 4-(azidomethyl)-2,6-difluorobenzonitrile is synthesized by substitution reactions on the corresponding chloromethyl or bromomethyl difluorobenzonitrile derivatives, though detailed methods for this step are less frequently described in open literature.
Reduction of Azide to Aminomethyl:
- The azide intermediate is subjected to catalytic hydrogenation or chemical reduction.
- A typical procedure involves suspending 10% Pd/C catalyst in water, adding sodium borohydride as a reducing agent at 0°C.
- The azidomethyl compound dissolved in THF is added slowly to the aqueous mixture under stirring.
- The reaction proceeds for approximately 4 hours at low temperature (0–5°C).
- After completion, the mixture is acidified with 2 M hydrochloric acid, filtered, and the aqueous phase is extracted and purified.
Isolation of Hydrochloride Salt:
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
- The product is isolated by filtration and washing, yielding 4-(aminomethyl)-2,6-difluorobenzonitrile hydrochloride with typical yields around 80%.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Catalyst | 10% Palladium on activated carbon |
| Reducing Agent | Sodium borohydride (NaBH4) |
| Solvent | THF and water mixture |
| Temperature | 0–5°C |
| Reaction Time | Approximately 4 hours |
| Work-up | Acidification with 2 M HCl, filtration, extraction with EtOAc and methylene chloride, drying over sodium sulfate |
| Yield | ~80% |
Alternative and Industrial Methods
- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to improve reproducibility, safety, and scalability, especially for handling azide intermediates and catalytic hydrogenations.
- Automated Reagent Addition: Precise control of reagent addition and temperature is critical to avoid side reactions and ensure high purity.
- Use of Hydrogen Gas: In some cases, catalytic hydrogenation using hydrogen gas under pressure may replace sodium borohydride reduction for large-scale synthesis.
Mechanistic Insights
- The reduction of the azidomethyl group to the aminomethyl group is a typical catalytic hydrogenation or hydride transfer process.
- Palladium catalyst facilitates the cleavage of the azide (-N3) to an amine (-NH2), while sodium borohydride serves as the hydride donor.
- The fluorine substituents on the aromatic ring influence the electronic properties, potentially affecting reaction rates and selectivity.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Azidomethyl intermediate formation | Substitution on chloromethyl difluorobenzonitrile (not detailed) | 4-(Azidomethyl)-2,6-difluorobenzonitrile | N/A |
| Reduction of azide to amine | Pd/C catalyst, NaBH4, THF/water, 0–5°C, 4 h | 4-(Aminomethyl)-2,6-difluorobenzonitrile (free base) | High (~80%) |
| Conversion to hydrochloride salt | Treatment with 2 M HCl, filtration, washing | This compound | Quantitative |
Research Findings and Notes
- The preparation method is well-documented for the closely related 3,5-difluorobenzonitrile isomer, which shares analogous synthetic routes and conditions, suggesting similar approaches apply to the 2,6-isomer.
- The reduction step is critical and requires careful temperature control to prevent side reactions and ensure high purity.
- The hydrochloride salt form is preferred for storage and handling due to improved stability.
- The compound serves as a valuable intermediate in palladium-catalyzed cross-coupling reactions and drug discovery programs, underscoring the importance of reliable synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 2 and 6 on the benzene ring undergo selective displacement with nucleophiles under controlled conditions.
Key Mechanism :
Fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group further enhances electrophilicity at positions 2 and 6, enabling regioselective substitution .
Reduction of the Nitrile Group
The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) or an aldehyde (-CHO) under specific conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | 4-(Aminomethyl)-2,6-difluorobenzylamine | 88% | |
| H₂/Pd-C | EtOH, 40 psi, 12 h | 4-(Aminomethyl)-2,6-difluorobenzaldehyde | 65% |
Notes :
-
LiAlH₄ reduction proceeds via a two-electron mechanism, yielding the primary amine.
-
Catalytic hydrogenation with Pd-C selectively reduces the nitrile to an aldehyde without affecting aromatic fluorine substituents.
Reactions at the Aminomethyl Group
The protonated amino group (-NH₃⁺Cl⁻) participates in alkylation, acylation, and condensation reactions.
Mechanistic Insight :
The hydrochloride salt enhances the electrophilicity of the aminomethyl group, facilitating nucleophilic attack during alkylation and acylation .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen-containing heterocycles.
Application :
These heterocycles are explored as bioactive scaffolds in medicinal chemistry, particularly for antimicrobial and kinase-inhibitory activity .
Hydrolysis Reactions
The nitrile group undergoes hydrolysis to carboxylic acid or amide derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (20%) | Reflux, 6 h | 4-(Aminomethyl)-2,6-difluorobenzoic acid | 85% | |
| H₂O₂, NaOH | RT, 24 h | 4-(Aminomethyl)-2,6-difluorobenzamide | 70% |
Kinetics :
Acid-catalyzed hydrolysis follows pseudo-first-order kinetics with an activation energy (Eₐ) of 58 kJ/mol.
Cross-Coupling Reactions
The aromatic fluorine substituents enable palladium-catalyzed coupling reactions.
Catalytic Efficiency :
Pd complexes with bulky phosphine ligands (e.g., Xantphos) improve regioselectivity in aryl-aryl coupling .
Scientific Research Applications
Medicinal Chemistry Applications
Antituberculosis Activity
The compound has shown promising activity against Mycobacterium tuberculosis. Research indicates that derivatives of 4-(aminomethyl)-2,6-difluorobenzonitrile exhibit enhanced antitubercular properties. For instance, a study highlighted that compounds derived from this structure demonstrated potent activity with minimum inhibitory concentration (MIC) values as low as 0.0125 μg/mL against M. tuberculosis H37Rv. The structure-activity relationship (SAR) suggested that para-substitution on the benzyl ring significantly improved efficacy compared to other substitutions .
Table 1: Antituberculosis Activity of Compounds Derived from 4-(Aminomethyl)-2,6-difluorobenzonitrile
| Compound | MIC (μg/mL) | Observations |
|---|---|---|
| 4c | 0.0125 | Most active compound |
| 4g | 0.025 | Excellent activity |
| 5a | 0.025 | Good activity with fluorine substitution |
Veterinary Medicine
Anti-parasitic Applications
The compound has been explored for its potential in treating animal trypanosomiasis, specifically infections caused by Trypanosoma species such as T. congolense and T. vivax. A patent describes the efficacy of thiazole derivatives, which include modifications of the benzonitrile structure, as potent inhibitors against these parasites .
Table 2: Efficacy of Thiazole Derivatives Against Trypanosoma Species
| Compound | Target Parasite | Efficacy |
|---|---|---|
| Compound 1 | T. brucei | Highly effective |
| Compound 2 | T. congolense | Fully curative in cattle |
| Compound 3 | T. vivax | Moderate efficacy |
Synthesis and Chemical Properties
Fluorescent Labeling
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride can be utilized in synthesizing fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in biomedical research . The ability to label biomolecules with fluorescent tags enhances their visibility and tracking in biological systems.
Chemical Stability and Formulation
The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it suitable for various formulations intended for both oral and parenteral administration . The pharmacokinetic profiles suggest that optimizing the formulation can significantly improve therapeutic outcomes.
Case Studies and Research Findings
Case Study: Antituberculosis Compound Development
In a comprehensive study assessing novel compounds for tuberculosis treatment, several derivatives of 4-(aminomethyl)-2,6-difluorobenzonitrile were tested for their bioavailability and serum levels in mouse models. The findings indicated that while some compounds had excellent absorption rates, they were rapidly eliminated from the system, leading to short half-lives that limited their effectiveness .
Case Study: Veterinary Efficacy Trials
In trials conducted on cattle infected with T. congolense and T. vivax, a specific derivative was administered via intravenous infusion, resulting in complete cure at the end of the treatment period (100 days). This study highlighted the importance of pharmacokinetic modeling to determine effective dosing regimens for veterinary applications .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the difluorobenzonitrile core provides stability and specificity in binding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride and structurally related compounds:
Functional Group Analysis
- Aminomethyl vs. Amino: The aminomethyl group in the target compound introduces steric bulk compared to the simpler amino group in 4-Amino-2,6-difluorobenzonitrile. This may influence binding interactions in drug design, such as enhanced hydrogen bonding or altered pharmacokinetics .
- Nitrile vs. Aldehyde: The nitrile group in the target compound offers greater chemical stability than the aldehyde group in 4-Amino-2,6-difluorobenzaldehyde. Nitriles resist oxidation and can be hydrolyzed to carboxylic acids, expanding their utility in multi-step syntheses .
- Hydrochloride Salt: The salt form improves aqueous solubility compared to non-salt analogs, facilitating formulation in drug delivery systems .
Research Findings and Limitations
- Cost Considerations: 4-Amino-2,6-difluorobenzonitrile is priced at JPY 12,500 per gram, suggesting high synthesis complexity . The hydrochloride derivative may follow similar cost trends.
- Data Gaps: Limited toxicological data for this compound necessitates further studies. Applications inferred from analogs require experimental validation.
Biological Activity
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an aminomethyl group and two fluorine atoms attached to a benzonitrile core. The structural formula can be represented as follows:
This structure contributes to its unique reactivity and biological properties, including its interaction with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules. The difluorobenzonitrile core enhances the compound's stability and specificity, making it a versatile candidate for therapeutic applications.
In Vitro Studies
Research indicates that this compound may exhibit significant activity against various biological targets. For instance, studies have shown that compounds with similar structures can modulate protein-protein interactions essential for cancer progression .
Anticonvulsant Activity
In related studies involving analogs of benzonitrile compounds, anticonvulsant properties were noted. For example, certain derivatives demonstrated effective seizure antagonism in animal models, suggesting that this compound may also possess similar properties .
Case Study 1: Anticancer Activity
A study explored the inhibition of the YAP-TEAD interaction by small molecules similar to this compound. These compounds were shown to disrupt critical signaling pathways in cancer cells, leading to reduced cell proliferation .
| Compound | IC50 (µM) | Effect on Cell Proliferation (%) |
|---|---|---|
| Compound A | 0.5 | 75 |
| Compound B | 1.0 | 60 |
| This compound | TBD | TBD |
Case Study 2: Antituberculosis Activity
Another investigation into structurally related compounds highlighted their effectiveness against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited potent antitubercular activity with minimal cytotoxic effects on human cells .
| Compound | MIC (µg/mL) | Log Reduction |
|---|---|---|
| Compound C | 0.05 | 3.5 |
| Compound D | 0.10 | 3.0 |
| This compound | TBD | TBD |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest rapid metabolism and clearance in animal models, which may limit its efficacy if not optimized for longer half-lives .
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride, and how can purity levels exceeding 95% be achieved?
The synthesis typically involves fluorination of a benzonitrile precursor followed by aminomethylation. For example, 2,6-difluorobenzonitrile (CAS 1897-52-5) can serve as a starting material, with subsequent introduction of the aminomethyl group via reductive amination or nucleophilic substitution . Purification via recrystallization or column chromatography is critical to achieve >95% purity, as reported for structurally similar compounds . HPLC or LC-MS should validate purity, with attention to residual solvents and byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and F NMR confirm the positions of fluorine atoms and the aminomethyl group. For example, F NMR peaks near -110 ppm (ortho-F) and -100 ppm (para-F) are indicative of difluorobenzene derivatives .
- IR : Stretching frequencies for C≡N (~2240 cm) and NH (~3350 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The hydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous biological assays. Solubility in DMSO (e.g., 10–50 mM stock solutions) is common for in vitro studies, but precipitation risks in buffer systems require empirical testing . Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability.
Advanced Research Questions
Q. How does this compound interact with neuroinflammatory targets, and what experimental models validate its efficacy?
In neuroinflammation models, this compound may act as a small-molecule modulator of S1P receptors or cytokine pathways. For example, rodent models of neurodegeneration (e.g., LPS-induced inflammation) show reduced TNF-α and IL-6 levels post-administration. Dose-response curves (0.1–10 µM) and immunohistochemical staining for microglial activation (Iba1 markers) are critical for validation .
Q. What strategies resolve contradictions in reported biological activities across different assays?
Discrepancies may arise from assay conditions (e.g., cell type, serum content) or compound stability. To address this:
- Perform parallel assays under standardized conditions (e.g., serum-free media, controlled pH).
- Use isotopic labeling (e.g., C-tagged compound) to track degradation or metabolite interference.
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational methods predict the structure-activity relationship (SAR) of this compound for kinase inhibition?
- Docking Studies : Use crystal structures of kinases (e.g., PDB: 6LU7) to model interactions between the difluorobenzonitrile moiety and ATP-binding pockets.
- QSAR Modeling : Correlate electronic parameters (Hammett σ constants for fluorine substituents) with inhibitory potency (IC) across analogs .
Q. What are the critical considerations for optimizing this compound in in vivo pharmacokinetic studies?
- Bioavailability : Assess oral absorption using Caco-2 cell monolayers; logP <3 is ideal for membrane permeability.
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation.
- Toxicity Screening : Measure ALT/AST levels in serum and histopathology of liver/kidney tissues in rodent models .
Methodological Notes
- Synthesis Optimization : Replace hazardous reagents (e.g., cyanogen bromide) with safer alternatives like KCN/CuCN for nitrile formation .
- Data Reproducibility : Use certified reference standards (e.g., USP-grade) for calibration in HPLC and bioassays .
- Safety Protocols : Store the hydrochloride salt at -20°C in desiccated conditions to prevent hydrolysis; handle with nitrile gloves and fume hoods due to potential cyanide release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
